5-(2-(Methylthio)phenyl)-5-oxovaleric acid
Overview
Description
5-(2-(Methylthio)phenyl)-5-oxovaleric acid is an organic compound with a complex structure that includes a phenyl ring substituted with a methylthio group and a valeric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylthio)phenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenyl ring substituted with a methylthio group. This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to a halogenated benzene derivative. The valeric acid chain can be attached through a series of reactions involving the formation of a carbon-carbon bond, often using Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Methylthio)phenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the valeric acid chain can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
5-(2-(Methylthio)phenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-(Methylthio)phenyl)-5-oxovaleric acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methylthio group can enhance the compound’s ability to penetrate cell membranes, while the valeric acid chain may interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Methylthio)phenyl)-5-oxopentanoic acid: Similar structure but with a different chain length.
5-(2-(Methylthio)phenyl)-5-oxobutanoic acid: Another similar compound with a shorter chain.
Uniqueness
5-(2-(Methylthio)phenyl)-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
5-(2-(Methylthio)phenyl)-5-oxovaleric acid is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 252.33 g/mol. The compound features a five-carbon chain with a ketone functional group and a methylthio substituent on a phenyl ring, which contributes to its unique chemical properties.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methylthio group enhances the compound's permeability across cell membranes, while the valeric acid chain may facilitate interactions with specific binding sites, modulating various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown moderate effectiveness against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests potential interactions that could disrupt bacterial metabolism or cell wall synthesis.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to oxidative stress and inflammation, which are critical in cancer development.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Notable Biological Activity |
---|---|---|
5-(2-(Methylthio)phenyl)-5-oxopentanoic acid | Similar structure with a longer chain | Antimicrobial and anticancer properties |
5-(2-(Methylthio)phenyl)-5-oxobutanoic acid | Similar structure with a shorter chain | Limited research on biological activity |
The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties, making it a valuable candidate for further research.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Antimicrobial Efficacy : A study published in "Molecules" reported that the compound demonstrated moderate antibacterial activity against Staphylococcus aureus and E. coli, suggesting potential therapeutic applications in treating bacterial infections.
- Cancer Cell Studies : Research highlighted in pharmacological journals indicated that the compound could induce apoptosis in cancer cells by modulating oxidative stress pathways, although detailed mechanistic studies are still needed.
- Metabolomics Insights : A metabolomics approach revealed that compounds similar to this compound might alter metabolic profiles significantly in cancerous tissues compared to normal tissues, suggesting a role in tumor metabolism modulation .
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIQIMWABFPHRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645487 | |
Record name | 5-[2-(Methylsulfanyl)phenyl]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930116-83-9 | |
Record name | 5-[2-(Methylsulfanyl)phenyl]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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